molecular formula C14H8Cl2N4O2S B13375763 2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No.: B13375763
M. Wt: 367.2 g/mol
InChI Key: GFVZZZZROLKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Triazolo-Thiadiazole Scaffolds in Drug Discovery

The triazolo[3,4-b]thiadiazole framework synergistically combines two heterocyclic rings, creating a planar structure capable of π-π stacking and hydrogen-bond interactions. This scaffold has demonstrated broad-spectrum bioactivity:

Biological Activity Example Compound Target/Mechanism Half-Maximal Inhibitory Concentration
Urease inhibition 6a Jack bean urease 8.32 µM
c-Met kinase inhibition 7d Tyrosine kinase signaling pathways 2.02 nM (kinase); 88 nM (cellular)
Antimicrobial activity G, H Urease-positive pathogens Not reported

Table 1: Bioactive triazolo-thiadiazole derivatives and their pharmacological targets.

The scaffold’s rigidity allows predictable orientation of substituents, enabling structure-activity relationship (SAR) studies. For instance, unsubstituted derivatives like 6a exhibit potent urease inhibition, suggesting the triazolo-thiadiazole core itself provides critical interactions with the enzyme’s active site. In contrast, kinase inhibitors such as 7d require specific substituents to achieve nanomolar affinity, highlighting the scaffold’s adaptability.

Structural Significance of 2-Furyl and Dichlorophenyl Substitutions

The 2-furyl and 2,4-dichlorophenyl groups in the target compound introduce complementary electronic and steric effects:

2-Furyl Substituent

  • Electronic Effects : The oxygen atom in furan donates electron density through resonance, enhancing solubility and polar interactions. In compound 3-(2-furyl)-6-(2-thienyl)triazolo-thiadiazole, the furyl group contributes to a dipole moment of 4.12 D, facilitating binding to hydrophilic enzyme pockets.
  • Bioisosteric Replacement : Furan serves as a bioisostere for phenyl rings, maintaining aromaticity while reducing hydrophobicity. This substitution is critical for improving pharmacokinetic profiles in central nervous system-targeted drugs.

2,4-Dichlorophenyl Substituent

  • Electron-Withdrawing Effects : Chlorine atoms induce a -I effect, increasing the compound’s oxidative stability and electrophilicity. In 3-(2,4-dichlorophenyl)-6-(3-methylphenyl)triazolo-thiadiazole, the dichlorophenyl group raises the LogP value by 1.2 compared to non-halogenated analogs, enhancing membrane permeability.
  • Hydrophobic Interactions : The chlorinated aromatic system engages in van der Waals interactions with hydrophobic enzyme subsites, a feature exploited in kinase inhibitor design.
Substituent Property 2-Furyl 2,4-Dichlorophenyl
Electron Effect Electron-donating (+M) Electron-withdrawing (-I)
LogP Contribution +0.7 +1.5
Common Targets Urease, oxidoreductases Kinases, GPCRs
Synthetic Accessibility High (via Paal-Knorr synthesis) Moderate (requires halogenation)

Table 2: Comparative analysis of substituent effects in triazolo-thiadiazole derivatives.

The methyl ether linkage in the target compound further modulates electron distribution, with the oxygen atom serving as a hydrogen-bond acceptor. Molecular modeling studies suggest this group orients the dichlorophenyl ring into optimal positions for target engagement, a strategy validated in protease inhibitor design.

Properties

Molecular Formula

C14H8Cl2N4O2S

Molecular Weight

367.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8Cl2N4O2S/c15-8-3-4-10(9(16)6-8)22-7-12-17-18-14-20(12)19-13(23-14)11-2-1-5-21-11/h1-6H,7H2

InChI Key

GFVZZZZROLKDRK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Route Description References/Examples
a Acid-catalyzed cyclization of hydrazinyl thiadiazines with ortho-esters Limited substrate scope; early method
b Cyclocondensation of 4-amino-3-mercaptotriazoles with electrophiles (e.g., α-bromoketones, phenacyl bromides) in presence of heteropolyacids Widely used; high diversity
c Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds Versatile for aromatic derivatives
d Ring transformation of oxadiazoles with phenacyl bromide and hydrazine hydrate Useful for heterocycle modification

Specific Synthetic Strategies for the Target Compound

Synthesis via Cyclocondensation of 4-Amino-3-Mercaptotriazoles with Electrophiles

This method is predominant for constructing the core heterocycle, followed by functionalization with the dichlorophenyl and furyl groups.

Step-by-step process:

  • Step 1: Preparation of 4-amino-3-mercaptotriazole derivatives, often substituted with various aryl or heteroaryl groups.
  • Step 2: Cyclocondensation with electrophilic agents such as α-bromoacetophenone derivatives (bearing dichlorophenyl groups) and furyl-containing electrophiles (like 2-furyl methyl halides).
  • Step 3: Cyclization under reflux with heteropolyacids or acids as catalysts, leading to the formation of the fused heterocyclic ring system.

Incorporation of the 2,4-Dichlorophenyl Group

The dichlorophenyl group is typically introduced via b route, using α-bromo- or α-chloro- derivatives of 2,4-dichlorobenzene. These electrophiles react with nucleophilic centers on the heterocycle, such as amino or thiol groups, under basic or acidic conditions, leading to substitution or addition.

Specific Synthetic Protocols and Data

Example: Synthesis via Cyclocondensation of 4-Amino-3-Mercaptotriazoles

Reference: Vaarla et al. (2022) demonstrated the synthesis of heterocyclic derivatives with substituted 1,2,4-triazolothiadiazine cores via cyclocondensation reactions involving furyl derivatives.

Reaction Scheme:

4-Amino-3-mercaptotriazole derivative + α-bromoacetophenone derivative (bearing dichlorophenyl and furyl groups) → Cyclocondensation under reflux → Target heterocycle

Conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: Heteropolyacids or acids
  • Temperature: Reflux (~80°C)

Yield: Typically 70–85%

Example: Synthesis Using α-Halo Ketones and Furfuryl Derivatives

Step Reagents Conditions Yield Reference
1 4-Amino-3-mercaptotriazole + α-bromoacetophenone Reflux in ethanol 75%
2 Addition of furfuryl methyl halide Reflux with base (NaH or K2CO3) 70–80%

Data Tables of Key Synthesis Parameters

Parameter Value Notes
Molecular weight of target 367.2 g/mol Calculated from structure
Reaction temperature 80–120°C Typical for cyclocondensation
Reaction time 4–8 hours Varies with substituents
Yields 65–85% For optimized protocols
Solvent Ethanol, acetic acid Commonly used

Mechanistic Insights

The synthesis generally proceeds via:

  • Nucleophilic attack of amino or thiol groups on electrophilic α-halo compounds
  • Cyclization facilitated by acid catalysis
  • Aromatic substitution of halogenated phenyl groups with nucleophilic centers on the heterocycle
  • Ring closure involving furyl derivatives to form fused heterocyclic systems

Notes on Green Chemistry and Recent Advances

Recent developments emphasize environmentally friendly methods, such as:

Chemical Reactions Analysis

2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or furyl rings are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Anti-inflammatory and Analgesic Agents

  • Reference:
  • Compound 4c : 6-(2,4-Dichlorophenyl)-3-(diphenylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ()

    • Activity : Demonstrated consistent anti-inflammatory action with minimal gastrointestinal toxicity.
    • Key Difference : The diphenylmethyl group may stabilize hydrophobic interactions in target proteins.
    • Reference :

Antiviral Activity

  • SRI 29365 : 1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl-1H-benzimidazole ()
    • Activity : Inhibited human respiratory syncytial virus (hRSV) with an EC50 of 66 μM and selectivity index >50.
    • Key Difference : The benzimidazole substituent replaces the dichlorophenyl ether, suggesting the furyl group alone is insufficient for high potency.
    • Reference :

Enzyme Inhibition

  • CDK5/p25 Inhibitor : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ()
    • Activity : IC50 of 42 ± 1 nM against CDK5/p25, a kinase implicated in neurodegenerative diseases.
    • Key Difference : The phenyl group at position 6 and acetamide tail optimize binding affinity.
    • Reference :

Structural and Physicochemical Comparisons

Substituent Effects on Lipophilicity and Solubility

  • Adamantyl Derivatives (e.g., 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole):
    • Bulky adamantyl groups enhance steric hindrance, reducing metabolic degradation but limiting solubility .

Key Data Tables

Table 2. Substituent Impact on Pharmacological Properties

Substituent Type Example Compound Key Pharmacological Effect Drawback
2,4-Dichlorophenyl ether Target compound Enhanced anti-inflammatory activity Potential hepatotoxicity
Naphthyloxy methyl Compound 3c () High membrane permeability Moderate hepatotoxicity
Diphenylmethyl Compound 4c () Reduced gastrointestinal toxicity Lower solubility
2-Furyl SRI 29365 () Antiviral activity via π-π interactions Moderate potency (EC50 66 μM)

Biological Activity

The compound 2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether (CAS No. 585551-09-3) is a member of the triazole and thiadiazole family of compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on various studies.

  • Molecular Formula : C13H6Cl2N4OS
  • Molecular Weight : 337.18 g/mol
  • Density : 1.75 g/cm³ (predicted)
  • pKa : -1.36 (predicted)

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • A study indicated that derivatives of 1,2,4-triazoles showed good activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .
  • The compound was evaluated alongside other derivatives for its antimicrobial activity and displayed promising results against various bacterial strains.

Antifungal Activity

Antifungal properties are particularly noteworthy for triazole derivatives:

  • Studies have shown that certain derivatives exhibited potent antifungal activities with MIC values as low as 0.5 µg/mL compared to fluconazole (MIC = 2 µg/mL) .
  • The structure-activity relationship (SAR) analysis suggests that modifications in the triazole ring can enhance antifungal efficacy.

Anticancer Activity

The potential for anticancer activity has also been explored:

  • Compounds similar to the one discussed have been tested against various cancer cell lines. For example, certain derivatives demonstrated IC50 values of 6.2 μM against colon carcinoma cells and significant activity against breast cancer cell lines .
  • The mechanism of action appears to involve inhibition of specific enzymes related to cancer cell proliferation.

Case Studies

  • Antimicrobial Screening : A comprehensive evaluation of synthesized triazolo-thiadiazole derivatives revealed that those with specific substitutions on the thiadiazole ring showed enhanced antibacterial and antifungal activities compared to their parent compounds.
  • Urease Inhibition : Another study focused on urease inhibitory activities where the compound exhibited competitive inhibition against urease enzymes from C. neoformans and P. mirabilis, with IC50 values indicating significant potential for therapeutic applications in treating infections associated with these pathogens .

Data Summary

Activity TypeMIC/IC50 ValuesReference
Antibacterial16–31.25 μg/mL
Antifungal0.5–2 μg/mL
Urease InhibitionIC50 = 83.7–118.7 μg/mL
Colon CancerIC50 = 6.2 μM
Breast CancerIC50 = 27.3–43.4 μM

Q & A

Q. What are the optimal synthetic routes for 2,4-dichlorophenyl triazolothiadiazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., triazole-thiols with aldehydes or ketones) under reflux conditions. For example, cyclization of 3-(2-furyl)-1,2,4-triazole-5-thiol with 2,4-dichlorobenzaldehyde in ethanol with K₂CO₃ as a base (60–80°C, 12–18 hours) . Key factors:
  • Catalysts : Use of bases (K₂CO₃) or acids (H₂SO₄) to drive cyclization.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature control : Higher temperatures (>80°C) risk decomposition; yields drop below 50% if uncontrolled .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., furyl protons at δ 6.5–7.5 ppm, dichlorophenyl Cl groups via coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₆H₁₀Cl₂N₄OS ≈ 385.2 g/mol) and fragments (e.g., loss of Cl or furyl groups) .
  • X-ray Crystallography : Resolves bond angles and confirms triazolo-thiadiazole ring planarity (e.g., dihedral angles <10° between fused rings) .

Q. What are the baseline biological activities observed for triazolothiadiazole derivatives?

  • Methodological Answer : Standard assays for triazolothiadiazoles include:
  • Antimicrobial : MIC tests against S. aureus (10–50 µg/mL) and E. coli (20–100 µg/mL) via broth microdilution .
  • Anticancer : MTT assays (IC₅₀ values 15–40 µM) on HeLa or MCF-7 cells, with apoptosis confirmed via flow cytometry .
  • Anti-inflammatory : COX-2 inhibition (50–70% at 50 µM) using ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
  • Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity but reduce solubility. Example: 2,4-dichlorophenyl analogs show 2x higher potency than methylphenyl derivatives .
  • Furyl vs. phenyl substituents : Furyl groups improve π-π stacking with enzyme active sites (e.g., Bcl-2 inhibition) but lower metabolic stability .
  • Piperidine vs. methylsulfonyl moieties : Piperidine enhances blood-brain barrier penetration (logP ~2.5 vs. ~3.8 for sulfonyl) .
    Table 1 : SAR Comparison for Analogous Compounds
SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
2,4-Dichlorophenyl18.5 (HeLa)0.12
3-Methylphenyl42.3 (HeLa)0.35
2-Furyl25.1 (HeLa)0.08
Data aggregated from .

Q. What computational methods validate target binding and mechanistic pathways?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Bcl-2 or topoisomerase IIα). Furyl groups show hydrogen bonding with Arg98 in Bcl-2 (binding energy −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
  • QSAR Models : Predict logP and pIC₅₀ using descriptors like polar surface area (PSA) and H-bond donors .

Q. How can contradictory data on antimicrobial efficacy be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) to minimize discrepancies in MIC values .
  • Bacterial strain specificity : Test against isogenic mutants (e.g., E. coli ΔacrB to assess efflux pump effects) .
  • Solvent effects : DMSO >1% inhibits growth; use PBS or ethanol controls .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : BALB/c mice for acute toxicity (LD₅₀ >500 mg/kg) and pharmacokinetics (T₁/₂ = 4–6 hours) .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation at C6 of thiadiazole) .
  • BBB permeability : In situ brain perfusion models assess CNS targeting potential .

Key Challenges and Future Directions

  • Synthetic scalability : Multi-step routes (e.g., 5–6 steps) require optimization for gram-scale production .
  • Off-target effects : Proteome-wide profiling (e.g., CETSA) identifies unintended kinase interactions .
  • Resistance mechanisms : Sequential passage assays under sub-MIC conditions predict clinical resistance risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.